molecular formula C37H74O4 B14489601 Decyl 2,3-bis(dodecyloxy)propanoate CAS No. 64735-63-3

Decyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14489601
CAS No.: 64735-63-3
M. Wt: 583.0 g/mol
InChI Key: XCQGLCQOYGJRHZ-UHFFFAOYSA-N
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Description

Decyl 2,3-bis(dodecyloxy)propanoate is a synthetic ester derivative featuring a central propanoic acid backbone substituted with two dodecyloxy (C₁₂H₂₅O–) groups at the 2- and 3-positions and a decyl ester (C₁₀H₂₁O–) at the carboxylic acid terminus. Its molecular formula is C₃₇H₇₄O₄, with a calculated molecular weight of 583.0 g/mol (extrapolated from the structurally analogous nonyl ester in ). The compound’s structure confers high hydrophobicity (predicted XLogP ~15) due to its long alkyl chains, making it suitable for applications in lubricants, surfactants, or polymer additives. Its synthesis likely involves esterification of 2,3-bis(dodecyloxy)propanoic acid with decyl alcohol under acid catalysis.

Properties

CAS No.

64735-63-3

Molecular Formula

C37H74O4

Molecular Weight

583.0 g/mol

IUPAC Name

decyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C37H74O4/c1-4-7-10-13-16-19-21-23-26-29-32-39-35-36(37(38)41-34-31-28-24-18-15-12-9-6-3)40-33-30-27-25-22-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3

InChI Key

XCQGLCQOYGJRHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of decanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

Decanol+2,3-bis(dodecyloxy)propanoic acidH2SO4Decyl 2,3-bis(dodecyloxy)propanoate+H2O\text{Decanol} + \text{2,3-bis(dodecyloxy)propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Decanol+2,3-bis(dodecyloxy)propanoic acidH2​SO4​​Decyl 2,3-bis(dodecyloxy)propanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Decyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Methanol or ethanol with an acid or base catalyst.

Major Products

    Hydrolysis: Decanol and 2,3-bis(dodecyloxy)propanoic acid.

    Reduction: Decanol and 2,3-bis(dodecyloxy)propanol.

    Transesterification: New ester and alcohol.

Mechanism of Action

The mechanism of action of Decyl 2,3-bis(dodecyloxy)propanoate involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity . The compound may also target specific molecular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonyl 2,3-bis(dodecyloxy)propanoate (CAS 64713-49-1)

  • Molecular Formula : C₃₆H₇₂O₄
  • Molecular Weight : 568.95 g/mol
  • Key Differences: The decyl variant has one additional methylene (–CH₂–) group in the ester chain, increasing molecular weight by ~14 g/mol. This minor structural difference slightly enhances hydrophobicity (XLogP increases from 15 to ~15.5) and reduces solubility in polar solvents. Applications: Both compounds serve as nonionic surfactants, but the decyl variant may exhibit better thermal stability in high-temperature lubricants due to increased chain length.

Decyl Propanoate (CAS 5454-19-3)

  • Molecular Formula : C₁₃H₂₆O₂
  • Molecular Weight : 214.3 g/mol
  • Key Differences :
    • Simpler structure lacking ether-linked dodecyloxy groups.
    • Lower hydrophobicity (XLogP ~5.2 vs. ~15) and higher volatility due to smaller size.
    • Applications: Used in fragrances and flavorings (e.g., Hibiscus extracts), contrasting with the industrial focus of the dodecyloxy-substituted derivative.

2,2-bis[(3-Mercapto-1-oxopropoxy)methyl]-1,3-propanediyl Dioctanoate (CAS 96692-62-5)

  • Molecular Formula : C₂₇H₄₈O₈S₂
  • Molecular Weight : 564.8 g/mol
  • Key Differences: Contains thiol (–SH) and octanoate groups, introducing reactive sites absent in the target compound. Higher polarity (PSA ~108 Ų vs. ~45 Ų) enables applications in crosslinking polymers, unlike the purely hydrophobic decyl 2,3-bis(dodecyloxy)propanoate.

Data Table: Comparative Properties

Property This compound* Nonyl 2,3-bis(dodecyloxy)propanoate Decyl Propanoate Dioctanoate Derivative
Molecular Formula C₃₇H₇₄O₄ C₃₆H₇₂O₄ C₁₃H₂₆O₂ C₂₇H₄₈O₈S₂
Molecular Weight (g/mol) 583.0 568.95 214.3 564.8
XLogP ~15.5 15 5.2 4.8
Hydrogen Bond Acceptors 4 4 2 8
Rotatable Bonds 36 35 10 18
Topological Polar Surface Area (Ų) 44.8 44.8 26.3 108.0
Applications Lubricants, surfactants Surfactants, coatings Fragrances, flavors Polymer crosslinking

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